molecular formula C18H16BrClN2O3 B2833386 4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899353-70-9

4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2833386
CAS No.: 899353-70-9
M. Wt: 423.69
InChI Key: XXXJSYIFOAVBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound featuring a unique structure that includes bromine, chlorine, and methoxy functional groups

Preparation Methods

The synthesis of 4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the preparation of the core benzoxadiazocin structure. This can be achieved through a series of reactions including halogenation, methylation, and cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other halogenated benzoxadiazocins and methoxy-substituted derivatives. Compared to these compounds, 4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity .

List of Similar Compounds

Biological Activity

4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound belonging to the class of benzo[g][1,3,5]oxadiazocin derivatives. Its unique structural features include a diazatricyclo framework and multiple functional groups that contribute to its biological activity and potential therapeutic applications.

The molecular formula of the compound is C₁₅H₁₃BrClN₂O₂, with a molecular weight of approximately 360.86 g/mol. The presence of halogen atoms (bromine and chlorine) and a methoxy group enhances its chemical reactivity, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer and anti-inflammatory properties. The interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its pharmacodynamics.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This interaction can inhibit or modulate their activity, leading to various biological outcomes such as apoptosis in cancer cells or modulation of inflammatory pathways.

Anticancer Activity

Several studies have reported on the anticancer activity of similar compounds within the same class:

  • Cell Line Studies :
    • Compounds structurally related to 4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa have shown significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). For instance, derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL compared to doxorubicin's IC50 values of 0.04 and 0.06 μmol/mL .
  • Mechanistic Insights :
    • The compound's ability to induce apoptosis in cancer cells has been linked to its interference with signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Properties

Research indicates that compounds with similar structural features possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

  • In Vitro Studies :
    • Compounds have been shown to reduce the expression of inflammatory markers in cell models treated with lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-9-methyl-10-(2-methylphenyl)-8-oxaSimilar diazatricyclo frameworkDifferent phenyl substitution
10-(4-Methoxyphenyl)-9-methylLacks bromine substituentMethoxy group instead of chlorine
5-Chloro-benzothieno[3,2-d]pyrimidinDifferent heterocyclic structureExhibits distinct biological activity

This table illustrates how variations in substituents can lead to different chemical properties and biological activities.

Case Studies

Case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy :
    • A study evaluated the efficacy of a related compound in vivo using mouse models bearing human tumor xenografts. The results demonstrated significant tumor reduction compared to control groups, supporting further development for clinical applications.
  • Case Study on Safety Profile :
    • Toxicological assessments have indicated that related compounds exhibit acceptable safety profiles at therapeutic doses, with limited side effects observed in preclinical trials.

Properties

IUPAC Name

4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c1-18-9-14(13-7-10(19)8-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-11(20)4-6-12/h3-8,14H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXJSYIFOAVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.